8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro-
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Overview
Description
8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- is a chemical compound that belongs to the family of quinoline derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Antifungal Activity
8-Quinolinol derivatives demonstrate significant antifungal activity. For instance, compounds like 5-, 7-, and 5,7-substituted 2-Methyl-8-Quinolinols have been tested against a variety of fungi, including Aspergillus niger and Trichophyton mentagrophytes, showing notable fungitoxic properties (Gershon, Parmegiani, & Godfrey, 1972).
Antibacterial Agents
Quinolinol derivatives have been synthesized and evaluated as potential antibacterial agents. Notably, 7-Piperazinylquinolones with methylene-bridged nitrofuran scaffolds have shown effectiveness against various bacteria like E. coli and Staphylococcus aureus (Emami et al., 2013).
Antimicrobial Activity of Metal Chelates
The metal chelates of 8-quinolinol derivatives exhibit antimicrobial activity. For example, the synthesis and characterization of metal chelates of 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline demonstrated this property (Patel & Vohra, 2006).
Synthesis and Characterization
The synthesis and characterization of various substituted 8-quinolinols, including those with nitro groups, have been extensively researched. This includes studying their chemical properties and potential applications in various fields (Gershon & McNeil, 1972).
Transition Metal Complexes
Transition metal complexes involving 8-quinolinol derivatives have been synthesized and characterized, exploring their potential in various chemical and pharmaceutical applications. For instance, the study of technetium(V) 8-quinolinolates has contributed significantly to understanding these complexes' structure and properties (Wilcox, Heeg, & Deutsch, 1984).
properties
CAS RN |
74440-59-8 |
---|---|
Product Name |
8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- |
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
7-[(4-methylpiperazin-1-yl)methyl]-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C15H18N4O3/c1-17-5-7-18(8-6-17)10-11-9-13(19(21)22)12-3-2-4-16-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3 |
InChI Key |
AUOKRHZCQHVDBC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Other CAS RN |
74440-59-8 |
synonyms |
7-[(4-Methyl-1-piperazinyl)methyl]-5-nitro-8-quinolinol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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